![molecular formula C20H17N5O4 B2556722 2,4-二甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)苯甲酰胺 CAS No. 919857-48-0](/img/structure/B2556722.png)

2,4-二甲氧基-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

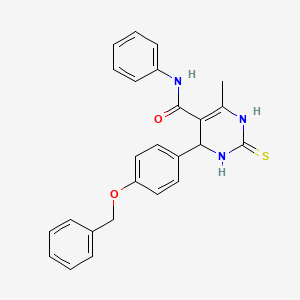

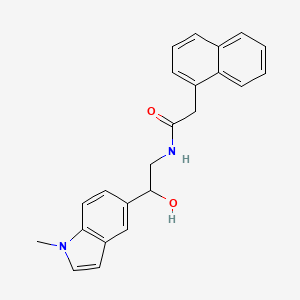

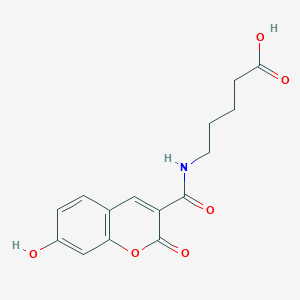

The compound “2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . It also has a phenyl group, an amide group, and two methoxy groups attached to different positions on the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to the presence of multiple reactive sites .科学研究应用

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against different cancer types are ongoing .

Tubulin Polymerization Inhibition

In the realm of drug discovery, this compound has shown promise as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, it interferes with cell division and proliferation. Its anti-angiogenic effects also contribute to its potential therapeutic value .

CDK2 Targeting

The pyrazolo[3,4-d]pyrimidine scaffold within this compound has been harnessed for designing novel CDK2 inhibitors. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be beneficial in cancer therapy. Researchers are exploring its binding affinity and selectivity for CDK2 .

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its unique structure could modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Cardiovascular Applications

Although still in the early stages of investigation, researchers have explored the cardiovascular effects of this compound. It may impact vascular function, potentially influencing blood pressure and endothelial health .

Neuroprotection

Given its diverse pharmacophore, this compound has also piqued interest in neuroprotection research. Its ability to interact with specific receptors or enzymes involved in neuronal health warrants further exploration .

Smolobochkin, A. V., Gazizov, A. S., Garifzyanov, A. R., Burilov, A. R., & Pudovik, M. A. (2022). Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Russian Chemical Bulletin, 71(5), 878–884. DOI: 10.1007/s11172-022-3487-1

Hao, S. Y., Qi, Z. Y., Wang, S., Wang, X. R., & Chen, S. W. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. DOI: 10.1016/j.bmc.2021.115985

Ongoing research on CDK2 targeting compounds is not directly linked to this specific compound but highlights the broader application of pyrazolo[3,4-d]pyrimidine scaffolds. Researchers continue to explore novel derivatives for CDK2 inhibition.

未来方向

属性

IUPAC Name |

2,4-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-14-8-9-15(17(10-14)29-2)19(26)23-24-12-21-18-16(20(24)27)11-22-25(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKFXOADGISRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2556644.png)

![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)